molecular formula C15H12 B6166217 1-benzyl-4-ethynylbenzene CAS No. 10509-21-4

1-benzyl-4-ethynylbenzene

Cat. No. B6166217
CAS RN: 10509-21-4
M. Wt: 192.3
InChI Key:
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Description

“1-benzyl-4-ethynylbenzene” is an organic compound. It is similar to compounds like 1-chloro-4-ethynylbenzene and 1-ethyl-4-ethynylbenzene . It’s important to note that these compounds, including “1-benzyl-4-ethynylbenzene”, are part of a larger class of compounds known as alkylbenzenes .


Synthesis Analysis

The synthesis of benzene derivatives like “1-benzyl-4-ethynylbenzene” often involves reactions such as acylation and bromination . The order of these reactions can significantly influence the products produced. For instance, in the case of two substituents that are meta to each other, the acylation, which introduces a meta-directing group to the benzene ring, needs to come first .


Chemical Reactions Analysis

Benzene derivatives like “1-benzyl-4-ethynylbenzene” can undergo various chemical reactions. For instance, they can undergo electrophilic aromatic substitution reactions . In such reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .

Mechanism of Action

The mechanism of action for the reactions involving “1-benzyl-4-ethynylbenzene” can be understood through the general mechanism of electrophilic aromatic substitution reactions. In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Future Directions

The future directions for “1-benzyl-4-ethynylbenzene” could involve further exploration of its synthesis, reactions, and potential applications. Given the importance of benzene derivatives in organic chemistry, there is always interest in developing new synthesis methods and exploring new reactions .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-benzyl-4-ethynylbenzene involves the Sonogashira coupling reaction between 1-bromo-4-ethynylbenzene and benzyl acetylene.", "Starting Materials": [ "1-bromo-4-ethynylbenzene", "benzyl acetylene", "copper(I) iodide", "triethylamine", "palladium(II) acetate", "potassium carbonate", "acetonitrile", "water" ], "Reaction": [ "To a solution of 1-bromo-4-ethynylbenzene (1.0 equiv) in acetonitrile, add copper(I) iodide (1.5 equiv) and triethylamine (2.0 equiv).", "Add benzyl acetylene (1.2 equiv) to the reaction mixture and stir at room temperature for 30 minutes.", "Add palladium(II) acetate (0.05 equiv) to the reaction mixture and stir for an additional 2 hours.", "Add potassium carbonate (2.0 equiv) and water to the reaction mixture and stir for 30 minutes.", "Extract the organic layer with ethyl acetate and dry over anhydrous sodium sulfate.", "Concentrate the organic layer under reduced pressure to obtain 1-benzyl-4-ethynylbenzene as a yellow solid." ] }

CAS RN

10509-21-4

Molecular Formula

C15H12

Molecular Weight

192.3

Purity

95

Origin of Product

United States

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